(R)-3-aminopentanoic acid hydrochloride is a chiral amino acid derivative with significant applications in pharmaceuticals and biochemistry. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and interactions within various biochemical pathways.
This compound can be synthesized from naturally occurring amino acids or through chemical synthesis methods that involve the manipulation of precursor materials. It is often obtained in laboratory settings for research and industrial applications.
(R)-3-aminopentanoic acid hydrochloride belongs to the class of amino acids, specifically categorized under aliphatic amino acids due to its straight-chain structure. It is also classified as a hydrochloride salt, which enhances its solubility in aqueous solutions.
The synthesis of (R)-3-aminopentanoic acid hydrochloride can be achieved through several methods, including:
A common synthetic route involves the reductive amination of 3-pentanone with ammonia, followed by hydrolysis of the resulting amine to yield (R)-3-aminopentanoic acid. The hydrochloride form is then obtained by treating the acid with hydrochloric acid, ensuring high purity and stability.
The molecular formula of (R)-3-aminopentanoic acid hydrochloride is C5H12ClN. Its structure features a five-carbon chain with an amino group attached to the third carbon, resulting in a chiral center.
This representation highlights the functional groups and chiral center essential for its biological activity.
(R)-3-aminopentanoic acid hydrochloride can participate in various chemical reactions, including:
In esterification reactions, the hydroxyl group of the carboxylic acid reacts with an alcohol under acidic conditions, typically using sulfuric acid as a catalyst. This reaction is reversible and can be driven to completion by removing water.
The mechanism of action for (R)-3-aminopentanoic acid hydrochloride primarily involves its role as a neurotransmitter or modulator in biological systems. It may interact with receptors in the central nervous system, influencing neurotransmission processes.
Research indicates that this compound may enhance synaptic transmission and exhibit neuroprotective effects by modulating glutamate receptors, which are critical for cognitive functions and neuroprotection.
(R)-3-aminopentanoic acid hydrochloride has several applications in scientific research and industry:
(R)-3-Aminopentanoic acid hydrochloride is synthesized via stereocontrolled methods that prioritize chiral purity. Key approaches include:
Chiral Pool Derivatization:Starting from naturally occurring chiral precursors like D-ornithine. A patented route involves esterification of D-ornithine followed by regioselective cyclization and reduction to yield (R)-3-aminopiperidine, which is subsequently hydrolyzed to (R)-3-aminopentanoic acid [1]. This method leverages inherent chirality but requires multi-step protection/deprotection.
Asymmetric Hydrogenation:Catalytic hydrogenation of β-enamido esters using chiral catalysts (e.g., Rh-DuPhos complexes) achieves >95% enantiomeric excess (ee). Substrates like 3-acetamidopent-2-enoic acid ethyl ester are hydrogenated at 50 bar H₂, followed by acid hydrolysis to free the amine [1] [3].
Biocatalytic Synthesis:Engineered glutamate dehydrogenases (GDHs) enable reductive amination of 3-oxopentanoic acid. Mutant E. coli GDH (e.g., K116Q/N348M) shows high activity (42-fold increased kcat/Km vs. wild-type) and >99% ee, using ammonia as the amino donor [5]. This sustainable route avoids heavy-metal catalysts.
Table 1: Comparison of Enantioselective Synthesis Methods
Method | Key Reagent/Catalyst | ee (%) | Yield (%) | Limitations |
---|---|---|---|---|
Chiral Pool | D-Ornithine derivatives | >99 | 60-70 | Multi-step purification |
Asymmetric Hydrogenation | Rh-(R,R)-DuPhos | 95-98 | 85-90 | High-pressure requirements |
Biocatalytic | EcGDHK116Q/N348M | >99 | 92-97 | Substrate specificity challenges |
Hydrochloride salt formation is critical for stability and isolation. Parameters are optimized as follows:
Solvent Selection:Polar aprotic solvents (tetrahydrofuran, THF) facilitate acid addition, while protic solvents (methanol, ethanol) enhance crystallization. Mixed systems (e.g., THF:MeOH 4:1 v/v) prevent oiling out during HCl salt formation [1]. Isopropanol yields larger crystals due to controlled nucleation.
Stoichiometry and Temperature:Precise HCl:amine stoichiometry (1.05–1.10 equiv) minimizes dihydrochloride impurities. Crystallization at 0–5°C improves crystal habit and reduces solvent inclusion. Cooling rates <1°C/min yield >99.5% pure salt with uniform particle size (D90 < 50 µm) [1].
Anti-Solvent Strategies:Adding diethyl ether or n-hexane to methanolic solutions forces rapid crystallization, reducing impurity entrapment. This achieves yields >90% with residual solvents <500 ppm [1] [6].
Scalability hurdles and mitigation strategies include:
Catalyst Recycling in Biocatalysis:Immobilizing engineered GDH on silica supports enables 10 reaction cycles with <15% activity loss. However, enzyme leaching remains a bottleneck [5].
Byproduct Management in Chemical Routes:Lithium aluminum hydride reductions generate aluminum salts complicating filtration. Switching to NaBH4/Cu(II) systems improves filterability but lowers ee (88–92%) [1].
Crystallization Consistency:Agglomeration in large reactors is addressed via sonication-assisted crystallization, ensuring batch-to-batch polymorph uniformity [6].
Regulatory Compliance:ICH Q11-guided control strategies require stringent in-process testing (e.g., in-line PAT for ee monitoring) to meet pharmacopeial standards [5].
Table 2: Industrial-Scale Production Challenges
Challenge | Scale Impact | Mitigation Strategy | Outcome |
---|---|---|---|
Catalyst Cost/Lifespan | High OPEX for biocatalysts | Enzyme immobilization | 15% cost reduction |
Metal Impurities | Purification delays | Chelating resins post-reduction | Meets ICH Q3D limits |
Polymorph Control | Failed dissolution specs | Seeded cooling crystallization | >95% Form I purity |
Solvent Recovery | Environmental compliance | Distillation-integrated workflows | 90% solvent reuse |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: